DL-Phenylalanine-1-13C is a stable isotope-labeled form of the amino acid phenylalanine, where the carbon atom at the first position is replaced with the carbon-13 isotope. This compound is widely utilized in scientific research, particularly in studies related to metabolic pathways, protein synthesis, and diagnostic tests. Its unique isotopic labeling allows researchers to trace its movement and transformation within biological systems, making it an essential tool in various fields of biology and medicine.
DL-Phenylalanine-1-13C is classified as an amino acid derivative and is specifically a labeled version of phenylalanine, which is a non-essential amino acid important for protein synthesis. The compound can be sourced from chemical suppliers specializing in isotopically labeled compounds, such as BenchChem and Cambridge Isotope Laboratories, where it is available for purchase for research purposes .
The synthesis of DL-Phenylalanine-1-13C can be achieved through several methods:
The synthetic routes often involve:
DL-Phenylalanine-1-13C has a molecular formula of with a molecular weight of approximately 166.2 g/mol. The structure features:
The presence of the carbon-13 isotope allows for distinct identification during mass spectrometry and nuclear magnetic resonance spectroscopy, which are critical techniques used in metabolic studies .
DL-Phenylalanine-1-13C can undergo various chemical reactions:
These reactions are crucial for synthesizing various derivatives of phenylalanine that may have different biological activities or applications.
The mechanism of action for DL-Phenylalanine-1-13C involves its incorporation into proteins and metabolic pathways within living organisms. The carbon-13 isotope serves as a tracer that enables researchers to track the compound's movement through biological systems. This tracking helps elucidate metabolic pathways involving phenylalanine and its role in physiological processes such as protein synthesis and metabolism .
The compound has a high purity level (often reported at 99%) when sourced from reputable suppliers, ensuring reliability in experimental applications .
DL-Phenylalanine-1-13C has several significant applications in scientific research:
Directed evolution of PAL enzymes enables efficient synthesis of non-natural D-phenylalanines. A high-throughput solid-phase screening assay identified PAL mutants with enhanced activity toward D-enantiomer formation. This assay utilizes d-amino acid oxidase (DAAO) to generate H₂O₂ from D-phenylalanine, which oxidizes 3,3'-diaminobenzidine to a brown polymer for visual detection [2] [7]. Key PAL variants (e.g., H359Y, H359K, S456P) demonstrated >3-fold increased activity for D-phenylalanine synthesis compared to wild-type enzymes (Table 1). These mutations near the active site (Figure 1) significantly improved reaction rates for electron-deficient substrates like p-nitrocinnamic acid, achieving specific activities up to 11.35 U mg⁻¹ [2].
Table 1: Activity of Engineered PAL Variants
Variant | Specific d-PAL Activity (U mg⁻¹) | Relative Activity vs. WT |
---|---|---|
WT | 3.23 | 1.00 |
H359Y | 11.35 | 3.52 |
H359K | 10.76 | 3.34 |
S456P | 9.83 | 3.05 |
A88Q | 9.10 | 2.82 |
LAAD from Proteus mirabilis enables enantiomeric enrichment by selectively oxidizing L-phenylalanine to the imino acid intermediate while leaving the D-enantiomer intact. This enzyme operates optimally under alkaline conditions (pH 9.0-9.6) and tolerates high ammonia concentrations (up to 5M NH₄OH), making it compatible with PAL-mediated amination [2]. In the cascade system, LAAD converts residual L-phenylalanine generated by PAL into phenylpyruvate, which is subsequently non-selectively reduced. This deracemization strategy achieves >99% enantiomeric excess (ee) for D-phenylalanine-1-¹³C when coupled with optimized borane reduction [2] [7].
The borane-ammonia complex (NH₃:BH₃) enables efficient non-selective reduction of the imino acid intermediate back to racemic phenylalanine. Optimization studies determined that ≥40 equivalents of borane are required for complete deracemization under physiological conditions (37°C, pH 9.6). This reagent outperformed alternative reductives (e.g., borohydrides, catalytic hydrogenation) due to its stability in aqueous alkaline environments and compatibility with enzymatic components (Table 2). The reduction step minimizes product inhibition and drives the equilibrium toward D-enantiomer accumulation, yielding D-phenylalanine-1-¹³C with 87% yield and >99% ee [2].
Table 2: Optimization of Deracemization Conditions
Buffer System | pH | NH₃:BH₃ (equiv) | ee (%) | Yield (%) |
---|---|---|---|---|
KPi 100 mM | 7.0 | 30 | >99 | 84 |
NH₄OH 5 M | 9.6 | 30 | 95 | 78 |
NH₄OH 5 M | 9.6 | 50 | >99 | 87 |
Engineered E. coli strain JB-161 with plasmid p2.274 derivatives enables high-yield production of site-specific ¹³C-labeled phenylalanine. By replacing the ubiC gene in p2.274 with genes from the phenylalanine biosynthesis pathway (cloned from E. coli K12), carbon flux is redirected toward phenylalanine synthesis. The modified strain secretes phenylalanine into the growth medium at ~30% yield efficiency (grams phenylalanine per gram carbon source) when cultured with 2-¹³C-glycerol as the sole carbon source [1]. This system achieved isotopic labeling at Cα, Cγ, and Cε positions, creating two isolated ¹H-¹³C spin systems ideal for NMR studies. The laboratory-scale production cost is comparable to uniform ¹³C labeling, enabling widespread NMR applications [1].
Enhanced flux through the shikimate pathway is achieved by:
Chiral catalysts enable kinetic resolution of DL-phenylalanine-1-¹³C racemates through enantioselective transformations. In vivo studies using excised Arabidopsis stems demonstrate that chiral environments in plant systems efficiently process labeled L-phenylalanine for lignin biosynthesis, achieving 77-22% ¹³C-incorporation into lignin subunits within 48 hours [5]. This biological chiral discrimination inspires biomimetic catalyst designs featuring:
Organocatalysts promote dynamic kinetic resolution (DKR) by simultaneously racemizing the unfavored enantiomer while selectively transforming the target enantiomer. In planta experiments reveal that phenylpropanoid pathway intermediates exhibit distinct ¹³C-labeling kinetics: early intermediates (e.g., cinnamate) reach isotopic equilibrium faster than downstream compounds (e.g., sinapate) [5]. This hierarchical labeling pattern informs the design of organocatalytic DKR systems with:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8